Chlorotripropylsilane

Catalog No.
S1892560
CAS No.
995-25-5
M.F
C9H21ClSi
M. Wt
192.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotripropylsilane

CAS Number

995-25-5

Product Name

Chlorotripropylsilane

IUPAC Name

chloro(tripropyl)silane

Molecular Formula

C9H21ClSi

Molecular Weight

192.8 g/mol

InChI

InChI=1S/C9H21ClSi/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3

InChI Key

ACTAPAGNZPZLEF-UHFFFAOYSA-N

SMILES

CCC[Si](CCC)(CCC)Cl

Canonical SMILES

CCC[Si](CCC)(CCC)Cl

Organic Synthesis: A Source of Tripropylsilyl Group

CTPS can act as a precursor to introduce the tripropylsilyl group ((C3H7)3Si) into organic molecules. This functional group can be useful in organic synthesis for several reasons:

  • Protection of Hydroxyl Groups: Tripropylsilyl groups can be used as protecting groups for hydroxyl (-OH) functionalities in organic molecules. These groups can be reversibly attached to the hydroxyl group, allowing for further chemical modifications without affecting the alcohol functionality itself. The tripropylsilyl group is stable under a variety of reaction conditions but can be readily removed under specific conditions to regenerate the free hydroxyl group [1].

Source

Minoru Izumi, Chlorotrimethylsilane as a mild and effective source of acid catalyst in reductive benzylation ScienceDirect

Derivatization for Analysis: Conversion of Functional Groups

CTPS can be used as a derivatization reagent to convert certain functional groups in organic molecules into volatile derivatives suitable for analysis by techniques like gas chromatography (GC). For instance, acylglycerides (fats and oils) can be transformed into tripropylsilyl esters using CTPS. These volatile esters can then be easily separated and analyzed by GC, providing a valuable tool for the quantitative analysis of lipids in various samples [2].

Source

ResearchGate - Chlorotrimethylsilane, a reagent for the direct quantitative analysis of fats and oils present in vegetable and meat samples ResearchGate:

Chlorotripropylsilane is an organosilicon compound with the chemical formula C₉H₂₁ClSi. It is characterized by a silicon atom bonded to three propyl groups and one chlorine atom. This compound is notable for its unique structure, which combines the properties of both silicon and organic groups, making it valuable in various chemical applications. Chlorotripropylsilane typically appears as a colorless liquid with a boiling point of approximately 199-201 °C and a density of 0.882 g/cm³ .

Chlorotripropylsilane itself is not known to have a specific mechanism of action in biological systems. However, it serves as a precursor for other organosilicon compounds that may exhibit various functionalities depending on the attached groups [].

Chlorotripropylsilane is a hazardous compound. It is classified as a skin irritant and can react violently with water, releasing flammable and corrosive hydrogen chloride gas [].

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for chlorotripropylsilane before handling it in a laboratory setting. The SDS provides detailed information on the specific hazards, safe handling procedures, and disposal methods.
, primarily due to the reactive chlorine atom. Notable reactions include:

  • Hydrolysis: The compound reacts with water to produce silanol and hydrochloric acid. This reaction is significant as it highlights the compound's reactivity in aqueous environments .
  • Nucleophilic Substitution: Chlorotripropylsilane can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
  • Cross-Coupling Reactions: It can also be involved in cross-coupling reactions with organometallic reagents, enhancing its utility in synthetic organic chemistry .

Chlorotripropylsilane can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of tripropylsilane using chlorine gas under controlled conditions. The reaction typically requires light or heat to initiate.
  • Substitution Reactions: Another synthesis route involves substituting chlorine into a silane precursor through nucleophilic substitution reactions.
  • Grignard Reagents: The use of Grignard reagents with silicon halides can also yield chlorotripropylsilane in a controlled manner, allowing for modifications to the propyl groups .

Chlorotripropylsilane has diverse applications across various fields:

  • Silane Coupling Agents: It is used as a silane coupling agent in the formulation of adhesives and sealants, enhancing adhesion between organic materials and inorganic substrates.
  • Surface Modifications: The compound is employed in surface modification processes for materials such as glass and metals, improving hydrophobicity and chemical resistance.
  • Organic Synthesis: In organic chemistry, chlorotripropylsilane serves as a reagent for synthesizing more complex organosilicon compounds .

Interaction studies involving chlorotripropylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. The hydrolysis reaction produces silanol, which can further react with other compounds, demonstrating its potential utility in synthesizing siloxanes and other organosilicon materials. Additionally, studies on its interactions with biological systems indicate that it may cause cellular damage due to its reactive nature .

Similar Compounds: Comparison

Chlorotripropylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
TrimethylchlorosilaneC₄H₉ClSiContains three methyl groups; more volatile.
TriethylchlorosilaneC₇H₁₅ClSiContains ethyl groups; less sterically hindered.
TrichlorosilaneSiCl₄Fully chlorinated; lacks organic substituents.

Chlorotripropylsilane stands out due to its combination of three propyl groups, which provides unique physical and chemical properties compared to other similar compounds that feature smaller alkyl groups or are fully chlorinated .

Electronic Structure Analysis via Computational Chemistry

Chlorotripropylsilane (C₉H₂₁ClSi) exhibits a tetrahedral geometry centered on the silicon atom, with three propyl groups and one chloride ligand. The molecular structure is defined by a central silicon atom bonded to three -n-propyl chains and a chlorine atom. This configuration arises from silicon’s tetravalent bonding capability, where the propyl groups occupy three bonding sites, leaving the fourth for the chloride.

While direct computational studies on chlorotripropylsilane are limited, analogous organosilanes suggest that steric interactions dominate electronic structure. The propyl groups create significant spatial hindrance, potentially altering bond angles and electron distribution. For example, in related silanes, computational methods such as density functional theory (DFT) reveal that bulky substituents reduce the electrophilicity of the silicon center, stabilizing the molecule against nucleophilic attack.

Steric Effects of Tripropyl Substituent Arrangement

The tripropyl groups introduce substantial steric bulk, influencing reactivity and molecular interactions. The linear arrangement of the propyl chains creates a "cone" of steric hindrance around the silicon-chlorine bond, as quantified by computational cone-angle models. While traditional Tolman cone angles (developed for phosphine ligands) are not directly applicable, similar principles explain the steric environment:

ParameterValueImpact
Cone Angle (Estimate)~120–130°Limits access to the Si-Cl bond, slowing reactions with nucleophiles
Van der Waals Volume~250–300 ųDominates steric shielding, reducing hydrolysis rates in aqueous media

The steric bulk also affects molecular packing. In crystalline forms, the tripropyl groups likely adopt a "staggered" conformation to minimize intermolecular repulsion, as seen in related organosilanes.

Comparative Physicochemical Properties

Thermochemical Stability Profiling

Chlorotripropylsilane exhibits moderate thermal stability, with a boiling point of 202–207°C at atmospheric pressure. This stability arises from the strong Si-Cl bond (bond dissociation energy ~400 kJ/mol) and the sterically protected silicon center.

Key Thermophysical Properties:

PropertyValueComparison to Analogues
Boiling Point202–207°CHigher than trimethylsilyl chloride (57°C) but lower than triisopropylsilane (84–86°C at 47 hPa)
Density (25°C)0.882 g/mLSimilar to triisopropylsilane (0.771 g/mL)
Flash Point~63°CLower than triisopropylsilane (38°C)

The compound’s thermal stability is critical in applications requiring high-temperature silylation. For example, in polymer synthesis, chlorotripropylsilane’s resistance to decomposition allows its use under reflux conditions.

Solvatochromic Behavior in Organic Media

Chlorotripropylsilane does not exhibit intrinsic solvatochromism, as it lacks conjugated π-systems or chromophores. However, its solubility and interactions with polar solvents can influence its reactivity in solvatochromic systems.

Solvent Effects on Reactivity:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilic attack on the Si-Cl bond due to solvation stabilization.
  • Nonpolar Solvents (e.g., Toluene, Hexane): Reduce reaction rates by minimizing solvation effects.

While direct solvatochromic data are unavailable, the tripropyl groups’ hydrophobicity likely favor solubility in nonpolar media, indirectly modulating reactivity in multi-component systems.

Synthesis and Reactivity

Chlorotripropylsilane is synthesized via the reaction of silicon tetrachloride with excess n-propyl magnesium bromide, followed by hydrolysis and purification. Its reactivity is dominated by nucleophilic substitution at the Si-Cl bond, with applications in:

  • Silylation of Alcohols/Amines: Forms stable tripropylsilyl ethers/amines, protecting hydroxyl and amine groups.
  • Cross-Coupling Catalysis: Acts as a silylating agent in rhodium-catalyzed C-H amination reactions.

Chlorotripropylsilane, with the molecular formula C₉H₂₁ClSi and molecular weight of 192.8 grams per mole, represents an important organosilicon compound characterized by a central silicon atom bonded to three propyl groups and one chlorine atom [1]. The compound exhibits distinctive physical properties including a boiling point of 207.2°C at 760 millimeters of mercury, a density of 0.9 grams per cubic centimeter, and a flash point of 70.0°C [1]. The synthesis of chlorotripropylsilane requires specialized methodologies that ensure high purity and yield while maintaining economic viability for both laboratory and industrial applications.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of chlorotripropylsilane employs two primary methodological approaches that have been extensively validated through peer-reviewed research and patent literature [2] [3]. These protocols provide the foundation for understanding reaction mechanisms and optimizing conditions before scaling to industrial production levels.

Grignard Route Optimization Strategies

The Grignard route represents the most versatile and controllable method for chlorotripropylsilane synthesis at laboratory scale [2] [4]. This methodology involves the reaction of silicon tetrachloride or trichlorosilane with propylmagnesium halides under carefully controlled conditions [2]. The fundamental reaction mechanism proceeds through nucleophilic substitution where the propyl groups from the Grignard reagent replace chlorine atoms on the silicon center [5].

Table 1: Grignard Route Optimization Parameters

ParameterOptimal RangeYield ImpactReference
Temperature-5°C to 25°C85-97% yield [2] [4]
Reaction Time2-6 hoursComplete conversion [2]
Solvent SystemDiethyl ether/Tetrahydrofuran90-95% efficiency [4]
Catalyst Loading0.3-0.5 weight percentEnhanced rate [6]
Grignard Excess1.2-1.5 molar equivalentsMinimized byproducts [2]

The optimization of Grignard reactions for chlorotripropylsilane synthesis requires precise control over multiple variables [4]. Temperature control emerges as the most critical factor, with optimal yields achieved between -5°C and 25°C [2] [6]. Lower temperatures favor selective substitution while preventing undesired side reactions that can lead to tetrasubstituted silicon products [2]. The choice of solvent system significantly influences both reaction rate and selectivity, with diethyl ether providing excellent results for laboratory-scale preparations [4].

Recent advances in Grignard methodology have focused on catalyst optimization strategies [4]. Quaternary ammonium salt catalysts, particularly tetrabutylammonium bromide, demonstrate remarkable effectiveness at loadings of 0.3 to 0.5 weight percent [6]. These catalysts accelerate the reaction rate while maintaining high selectivity for the desired trisubstituted product [6]. The mechanism involves the formation of ate complexes that facilitate the nucleophilic attack on the silicon center [5].

Table 2: Solvent Effects on Grignard Reactions

SolventReaction RateSelectivityProduct PurityReference
Diethyl etherModerateHigh95-99% [4]
TetrahydrofuranFastModerate85-90% [4]
TolueneSlowVery High98-99% [4]
Mixed systemsOptimalHigh96-98% [2]

The addition protocol significantly affects reaction outcomes [2]. Normal addition, where the silane is added to the preformed Grignard reagent, provides superior results for achieving complete substitution [2]. This approach minimizes the formation of incompletely substituted products and reduces the complexity of purification procedures [2]. Reverse addition protocols, while useful for partial substitution reactions, are less suitable for chlorotripropylsilane synthesis where complete tri-substitution is desired [2].

Catalytic Direct Synthesis from Elemental Silicon

The catalytic direct synthesis approach represents an emerging methodology that offers significant advantages in terms of atom economy and environmental sustainability [7] [8]. This method involves the direct reaction of elemental silicon with propyl halides in the presence of specialized catalysts, eliminating the need for preformed Grignard reagents [7].

Table 3: Direct Synthesis Catalyst Systems

Catalyst TypeActive SpeciesTemperature RangeYieldReference
Copper-basedMetallic copper170-300°C47-85% [7] [8]
Silver-containingSilver alloys200-400°C60-75% [7]
Platinum groupPlatinum complexes100-200°C80-95% [8] [5]
Mixed metalCopper-zinc alloys180-350°C70-90% [7]

The copper-catalyzed direct process represents the most extensively studied approach for direct synthesis [7]. This methodology utilizes metallurgical-grade silicon containing catalytically active components including copper, zinc, tin, aluminum, iron, calcium, manganese, titanium, lead, chromium, magnesium, nickel, boron, and phosphorus [7]. The reaction proceeds through the formation of surface silylene intermediates that subsequently react with propyl halides to form the desired organosilicon products [9].

Reaction conditions for the direct synthesis require elevated temperatures typically ranging from 170°C to 600°C, with optimal results achieved between 200°C and 300°C for propyl-containing products [7] [8]. The process operates most effectively at pressures between 0.3 and 30 bar, preferably utilizing gas-solid reaction configurations in fluidized bed reactors [7]. The selectivity for chlorotripropylsilane can be enhanced through careful control of the silicon-to-halide ratio and the incorporation of promoter elements [7].

Table 4: Direct Synthesis Reaction Conditions

ConditionRangeOptimal ValueProduct SelectivityReference
Temperature170-600°C250-300°C65-85% [7] [8]
Pressure0.3-30 bar1-5 barEnhanced conversion [7]
Contact time1-10 seconds3-5 secondsMaximized yield [8]
Silicon particle size50-500 micrometers100-200 micrometersImproved kinetics [7]

The mechanism of direct synthesis involves multiple sequential steps beginning with the formation of silicon-carbon bonds through carbene insertion or radical mechanisms [8] [9]. The initial step produces dichlorosilane intermediates that subsequently undergo redistribution reactions to yield the desired chlorotripropylsilane product [8]. The presence of hydrogen chloride in the reaction mixture facilitates these redistribution processes while also participating in the formation of silicon-hydrogen bonds that serve as reactive intermediates [9].

Industrial Manufacturing Processes

Industrial production of chlorotripropylsilane requires robust, scalable processes that maintain product quality while achieving economic viability [10] [11]. The transition from laboratory to industrial scale introduces additional considerations including heat and mass transfer limitations, catalyst lifetime, and process safety requirements [12].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as the preferred approach for industrial chlorotripropylsilane production due to superior heat transfer characteristics, improved reaction control, and enhanced safety profiles [10] [11]. These systems enable precise temperature and residence time control while facilitating efficient separation of products from reactants [10].

Table 5: Continuous Flow Reactor Specifications

Reactor TypeCapacityOperating TemperatureResidence TimeConversion RateReference
Tubular100-1000 kg/hour200-350°C30-300 seconds85-95% [10]
Fluidized bed500-5000 kg/hour250-400°C60-600 seconds80-90% [11] [13]
Packed bed200-2000 kg/hour180-320°C120-1200 seconds75-85% [11]
Microreactor1-50 kg/hour150-280°C10-100 seconds90-98% [10]

The design of continuous flow reactors for chlorotripropylsilane production incorporates several critical engineering considerations [10]. Heat management represents the primary challenge due to the highly exothermic nature of the silicon-carbon bond formation reactions [11]. Multi-zone heating systems with precise temperature control ensure optimal reaction conditions while preventing thermal decomposition of sensitive intermediates [10].

Fluidized bed reactors demonstrate particular effectiveness for industrial-scale production [13]. These systems utilize metallurgical silicon particles with mean diameters between 50 and 150 micrometers, containing at least 10 weight percent of particles smaller than 30 micrometers and a fraction larger than 90 micrometers [13]. This particle size distribution ensures optimal fluidization characteristics while maximizing the available surface area for catalytic reactions [13].

Table 6: Process Optimization Parameters for Flow Reactors

ParameterLaboratory ScalePilot ScaleIndustrial ScaleReference
Flow rate1-10 milliliters/minute100-1000 milliliters/minute10-100 liters/minute [10]
Pressure drop<0.1 bar0.1-0.5 bar0.5-2.0 bar [11]
Heat exchange rate1-10 kilowatts/cubic meter50-500 kilowatts/cubic meter500-5000 kilowatts/cubic meter [10]
Product purity95-99%92-97%90-95% [11]

The integration of continuous flow reactors with downstream purification systems enables real-time product quality control [10]. Inline monitoring systems utilizing gas chromatography and infrared spectroscopy provide immediate feedback on product composition and purity [11]. This capability allows for rapid adjustment of process conditions to maintain optimal product specifications while minimizing waste generation [10].

Recent developments in microreactor technology offer significant advantages for specialty chemical production [10]. These systems provide exceptional heat and mass transfer characteristics while enabling precise control over reaction conditions [10]. The high surface-to-volume ratio of microreactors facilitates efficient heat removal during highly exothermic reactions, preventing the formation of unwanted byproducts that can occur under poorly controlled conditions [10].

Byproduct Management in Large-Scale Production

Effective byproduct management represents a critical aspect of industrial chlorotripropylsilane production, with significant implications for both economic performance and environmental compliance [14] [15]. The primary byproducts include incompletely substituted chlorosilanes, silicon tetrachloride, hydrogen chloride, and various organic chlorides [15] [16].

Table 7: Byproduct Composition and Management Strategies

ByproductTypical ConcentrationRecovery MethodEconomic ValueReference
Silicon tetrachloride15-25%DistillationHigh recycling value [14] [15]
Dichlorosilane5-15%Fractional distillationModerate value [15] [16]
Hydrogen chloride10-20%Absorption/recyclingRegeneration feedstock [14]
Propyl chlorides3-8%Separation/reuseLimited value [15]
Metal chlorides1-5%FiltrationWaste disposal [15]

The recovery and recycling of silicon tetrachloride represents the most economically significant aspect of byproduct management [14] [15]. This compound serves as a valuable feedstock for the production of trichlorosilane through redistribution reactions with hydrogen [14]. The implementation of closed-loop systems enables the conversion of silicon tetrachloride back to useful silicon-containing intermediates, significantly improving the overall atom economy of the process [14].

Hydrogen chloride recovery systems utilize advanced absorption technologies to capture and purify this valuable byproduct [14]. The recovered hydrogen chloride serves as a feedstock for the production of trichlorosilane, forming a closed cycle system that minimizes waste generation while reducing raw material costs [14]. These systems typically achieve recovery efficiencies exceeding 95% while producing hydrogen chloride of sufficient purity for reuse in the manufacturing process [14].

Table 8: Byproduct Recovery Economics

Recovery ProcessCapital InvestmentOperating CostRevenue GenerationPayback PeriodReference
Silicon tetrachloride distillationHighModerateSignificant2-3 years [14] [15]
Hydrogen chloride absorptionModerateLowModerate1-2 years [14]
Chlorosilane fractional distillationHighHighModerate3-4 years [15]
Integrated recovery systemVery highModerateHigh2-3 years [14]

Advanced waste minimization strategies incorporate spray drying technology for the recovery of chlorosilane-containing waste liquids [15]. This approach enables the separation of volatile chlorosilanes from high-boiling polymers and metal chloride impurities, achieving recovery rates of 85% or higher [15]. The spray drying process operates under mild conditions with carrier gas temperatures between 200°C and 400°C, ensuring minimal thermal decomposition of the recovered products [15].

The implementation of environmental management systems addresses the handling of non-recoverable byproducts [17]. Silicon-containing waste materials can be converted to valuable ceramic products through high-temperature synthesis reactions [18]. This approach transforms waste silicon into silicon aluminum oxynitride ceramics with enhanced mechanical properties, providing an alternative to conventional waste disposal methods [18].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

995-25-5

Wikipedia

Silane, chlorotripropyl-

General Manufacturing Information

Silane, chlorotripropyl-: ACTIVE

Dates

Modify: 2023-08-16

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